molecular formula C12H10ClNOS B1351185 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one CAS No. 219539-29-4

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Cat. No.: B1351185
CAS No.: 219539-29-4
M. Wt: 251.73 g/mol
InChI Key: NEKOTKLWPGNIOI-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is an organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

    1-[2-(4-chlorophenyl)-6H-1,3-thiazin-4-yl]ethan-1-one: A structural isomer with similar properties but different reactivity.

    1-[2-(4-bromophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one: A brominated analog with potentially enhanced biological activity.

    1-[2-(4-methylphenyl)-6H-1,3-thiazin-5-yl]ethan-1-one: A methyl-substituted derivative with different physicochemical properties.

Uniqueness: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential as a bioactive molecule .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-8(15)10-6-14-12(16-7-10)9-2-4-11(13)5-3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOTKLWPGNIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(SC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384047
Record name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219539-29-4
Record name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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